Cas no 2171917-09-0 (2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidocyclopropyl}acetic acid)

2-{1-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidocyclopropyl}acetic acid is a specialized Fmoc-protected amino acid derivative, primarily utilized in peptide synthesis. Its key structural features include a cyclopropyl ring and a 3,3-dimethylbutanamide moiety, offering steric hindrance and conformational rigidity, which can enhance peptide stability and modulate biological activity. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its robust design ensures high coupling efficiency and minimal side reactions. Its tailored structure makes it suitable for constructing complex peptides with precise stereochemical control.
2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidocyclopropyl}acetic acid structure
2171917-09-0 structure
Product name:2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidocyclopropyl}acetic acid
CAS No:2171917-09-0
MF:C26H30N2O5
MW:450.526807308197
CID:6194208
PubChem ID:165573422

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidocyclopropyl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidocyclopropyl}acetic acid
    • 2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]cyclopropyl}acetic acid
    • EN300-1561369
    • 2171917-09-0
    • Inchi: 1S/C26H30N2O5/c1-25(2,13-22(29)28-26(11-12-26)14-23(30)31)16-27-24(32)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,21H,11-16H2,1-2H3,(H,27,32)(H,28,29)(H,30,31)
    • InChI Key: RSYXZAWAYWADBP-UHFFFAOYSA-N
    • SMILES: O=C(CC(C)(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1(CC(=O)O)CC1

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 725
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 105Ų

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidocyclopropyl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1561369-1.0g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]cyclopropyl}acetic acid
2171917-09-0
1g
$3368.0 2023-06-05
Enamine
EN300-1561369-2.5g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]cyclopropyl}acetic acid
2171917-09-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1561369-10.0g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]cyclopropyl}acetic acid
2171917-09-0
10g
$14487.0 2023-06-05
Enamine
EN300-1561369-0.1g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]cyclopropyl}acetic acid
2171917-09-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1561369-5000mg
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]cyclopropyl}acetic acid
2171917-09-0
5000mg
$9769.0 2023-09-25
Enamine
EN300-1561369-2500mg
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]cyclopropyl}acetic acid
2171917-09-0
2500mg
$6602.0 2023-09-25
Enamine
EN300-1561369-0.05g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]cyclopropyl}acetic acid
2171917-09-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1561369-5.0g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]cyclopropyl}acetic acid
2171917-09-0
5g
$9769.0 2023-06-05
Enamine
EN300-1561369-0.5g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]cyclopropyl}acetic acid
2171917-09-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1561369-0.25g
2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]cyclopropyl}acetic acid
2171917-09-0
0.25g
$3099.0 2023-06-05

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidocyclopropyl}acetic acid Related Literature

Additional information on 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidocyclopropyl}acetic acid

Introduction to 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidocyclopropyl}acetic Acid (CAS No. 2171917-09-0)

2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidocyclopropyl}acetic acid, identified by its Chemical Abstracts Service (CAS) number 2171917-09-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate cyclic structure and functional groups, which contribute to its unique chemical properties and potential biological activities. The presence of a fluoren-9-ylmethoxycarbonyl moiety and an amidocyclopropyl backbone suggests a high degree of structural complexity, making it a subject of interest for researchers exploring novel therapeutic agents.

The molecular framework of 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidocyclopropyl}acetic acid incorporates several key functional groups that are strategically positioned to influence its reactivity and interactions with biological targets. The fluoren-9-ylmethoxycarbonyl group, a derivative of fluorene, is known for its stability and hydrophobicity, which can enhance the compound's solubility in certain environments while maintaining structural integrity. This feature is particularly relevant in drug design, where pharmacokinetic properties play a crucial role in determining the efficacy and safety of a therapeutic agent.

Additionally, the amidocyclopropyl moiety introduces rigidity to the molecule, which can be advantageous in binding to biological targets with high specificity. Cyclopropane rings are rare in natural products but have been increasingly explored in medicinal chemistry due to their ability to adopt favorable conformations that fit into binding pockets of enzymes and receptors. The 3,3-dimethylbutanamidocyclopropyl segment further enhances the structural complexity, providing multiple interaction points with potential biological targets. These features collectively make 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidocyclopropyl}acetic acid a promising candidate for further investigation in drug discovery.

In recent years, there has been growing interest in the development of novel compounds that leverage structural motifs inspired by natural products but with enhancements designed to improve pharmacological properties. The fluoren-9-ylmethoxycarbonyl group, for instance, is frequently used in peptide mimetics and peptidomimetics due to its ability to mimic the conformational preferences of amino acid residues while offering additional stability. This has led to its incorporation into various lead compounds targeting neurological disorders, cancer, and infectious diseases.

The amidocyclopropyl core has also been explored as a scaffold for drug discovery. Its rigid structure can facilitate optimal positioning within active sites, leading to improved binding affinity and selectivity. Studies have shown that cyclopropane-containing molecules can exhibit unique interactions with biological targets, often resulting in enhanced potency and reduced off-target effects. For example, recent research has demonstrated the potential of cyclopropane-based compounds as inhibitors of enzymes involved in cancer metabolism and inflammation.

Given these considerations, 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidocyclopropyl}acetic acid (CAS No. 2171917-09-0) represents an intriguing compound for further exploration in medicinal chemistry. Its structural features suggest potential applications in the development of novel therapeutics targeting various diseases. The combination of the fluoren-9-ylmethoxycarbonyl group's stability and the amidocyclopropyl core's rigidity offers a promising platform for designing molecules with enhanced pharmacological properties.

Recent advancements in computational chemistry have enabled more efficient screening of complex molecular libraries, including those containing intricate structures like 2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidocyclopropyl}acetic acid. These computational methods allow researchers to predict binding affinities, metabolic stability, and other critical parameters before conducting expensive experimental validations. Such tools have accelerated the discovery process by prioritizing promising candidates based on their predicted biological activity and pharmacokinetic profiles.

The synthesis of this compound also presents an opportunity for methodological innovation. The incorporation of advanced synthetic techniques can enhance yield and purity while reducing environmental impact. For instance, catalytic methods have been increasingly employed in the construction of complex molecules like this one due to their efficiency and sustainability. Such approaches align with broader trends in green chemistry aimed at minimizing waste and energy consumption during drug development.

In conclusion,2-{1-4-({(9H-fluoren-9-ylmethoxycarbonyl})amino)-3,3-dimethylbutanamidocyclopropyl}acetic acid (CAS No. 2171917–09–0) is a structurally complex molecule with significant potential for further exploration in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for drug discovery efforts targeting various diseases. As computational methods continue to advance and synthetic techniques evolve towards greater efficiency and sustainability,this compound will likely remain at the forefront of medicinal chemistry investigations.

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